molecular formula C9H14N2O2S B13233141 N-[2-(1-Aminoethyl)phenyl]methanesulfonamide

N-[2-(1-Aminoethyl)phenyl]methanesulfonamide

Cat. No.: B13233141
M. Wt: 214.29 g/mol
InChI Key: SJZIIPAYWDGZCB-UHFFFAOYSA-N
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Description

N-[2-(1-Aminoethyl)phenyl]methanesulfonamide is a chemical compound with the molecular formula C9H14N2O2S It is a sulfonamide derivative, characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide typically involves the reaction of 2-(1-aminoethyl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H4(NH2)(CH2NH2)+CH3SO2ClC6H4(NH(CH2NH2))(SO2CH3)+HCl\text{C}_6\text{H}_4(\text{NH}_2)(\text{CH}_2\text{NH}_2) + \text{CH}_3\text{SO}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH}(\text{CH}_2\text{NH}_2))(\text{SO}_2\text{CH}_3) + \text{HCl} C6​H4​(NH2​)(CH2​NH2​)+CH3​SO2​Cl→C6​H4​(NH(CH2​NH2​))(SO2​CH3​)+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-Aminoethyl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and sulfinic acids.

    Reduction: Sulfinamides and sulfides.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

N-[2-(1-Aminoethyl)phenyl]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(1-Aminoethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of enzyme activity. The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar structure.

    Methanesulfonamide: A simpler sulfonamide compound.

Uniqueness

N-[2-(1-Aminoethyl)phenyl]methanesulfonamide is unique due to its specific structural features, such as the presence of an aminoethyl group attached to the phenyl ring. This structural variation imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-[2-(1-aminoethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-7(10)8-5-3-4-6-9(8)11-14(2,12)13/h3-7,11H,10H2,1-2H3

InChI Key

SJZIIPAYWDGZCB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1NS(=O)(=O)C)N

Origin of Product

United States

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